4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide
Description
This compound is a benzohydrazide derivative featuring a sulfonylated 3,4-dihydroisoquinoline moiety and a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl substituent. Its structure integrates multiple pharmacophoric elements: the isoquinoline scaffold is associated with neuroactive properties, the sulfonyl group enhances solubility and metabolic stability, and the benzothiazole-dioxolane hybrid may contribute to aromatic stacking and enzyme-targeting interactions.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S2/c29-23(26-27-24-25-19-11-20-21(33-14-32-20)12-22(19)34-24)16-5-7-18(8-6-16)35(30,31)28-10-9-15-3-1-2-4-17(15)13-28/h1-8,11-12H,9-10,13-14H2,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEOYZKMPXGAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=CC6=C(C=C5S4)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and benzothiazole intermediates, followed by their coupling through sulfonylation and hydrazide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex molecular structure featuring multiple pharmacophores. Its molecular formula is , with a molecular weight of approximately 548.7 g/mol. The intricate arrangement of isoquinoline and benzothiazole moieties contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of isoquinoline and benzothiazole exhibit significant anticancer activity. The specific compound under discussion has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it has been evaluated against human chronic myelogenous leukemia cells and demonstrated moderate to high anticancer potential due to the presence of electron-donating groups that enhance its activity against tumor cells .
Antimicrobial Effects
The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have been tested against a range of Gram-positive and Gram-negative bacteria, showing moderate to good antibacterial activity. The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways .
Neuroprotective Effects
Research indicates that derivatives containing the isoquinoline structure may possess neuroprotective effects. These compounds have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, a series of benzothiazole derivatives were synthesized and screened for anticancer activity. Among these, the compound showed significant inhibition of cell growth in the A-549 lung cancer cell line compared to standard treatments like cisplatin. The study highlighted the importance of structural modifications in enhancing the anticancer efficacy of these compounds .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted using the compound against various pathogenic strains. The results indicated that it exhibited inhibitory effects on both bacterial and fungal strains at concentrations ranging from 12.5 to 100 μg/mL. This positions the compound as a candidate for further development into antimicrobial agents .
Potential Applications in Drug Development
The diverse biological activities associated with this compound suggest several potential applications:
- Anticancer Therapeutics : Given its promising anticancer properties, this compound could be developed into a novel anticancer drug.
- Antimicrobial Agents : Its effectiveness against bacterial strains indicates potential use in treating infections.
- Neuroprotective Drugs : The neuroprotective effects open avenues for research into treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism by which 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with sulfonamide- and benzohydrazide-containing derivatives synthesized in the referenced studies. Key comparisons include:
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : The target compound’s sulfonyl group would exhibit νS=O stretching near 1150–1300 cm⁻¹, analogous to compounds [4–9]. However, its benzothiazole-dioxolane system may introduce unique νC–O–C (dioxolane) and νC=N (thiazole) bands, distinct from the triazole-thiones’ νC=S .
- Crystallography: While the target compound’s crystal data are unavailable, highlights the role of sulfonohydrazide groups in forming hydrogen-bonded networks.
Functional Implications
- Bioactivity Potential: Triazole-thiones [7–9] and hydrazinecarbothioamides [4–6] have been explored as antimicrobial and antifungal agents.
- Metabolic Stability: The sulfonyl group in the target compound, as in [4–9], may enhance resistance to oxidative metabolism compared to non-sulfonylated analogs.
Biological Activity
The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide represents a class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores its biological activity, including mechanisms of action, affinity data, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.49 g/mol. The structural complexity is indicative of its potential interactions within biological systems.
Key Features:
- Isoquinoline moiety : Known for various biological activities including anti-cancer properties.
- Benzothiazole derivative : Exhibits antimicrobial and anti-inflammatory effects.
Biological Activity Overview
The biological activity of this compound has been assessed through various assays targeting different biological pathways. Notable findings include:
Anticancer Activity
Research indicates that derivatives containing benzothiazole and isoquinoline structures often exhibit significant anticancer properties. The compound has shown promising results in inhibiting tumor growth through modulation of apoptotic pathways.
Affinity Data
Binding assays have been performed to evaluate the affinity of the compound towards various targets:
| Target | Affinity (IC50/EC50) | Source |
|---|---|---|
| Bcl-2-like protein 11 (Human) | > 20 µM | Sanford-Burnham Medical Research Institute |
| Caspase-9 (Human) | 24.7 µM | Sanford-Burnham Medical Research Institute |
| Delta-type opioid receptor (Human) | > 92.5 µM | Scripps Research Institute |
These values indicate that the compound displays moderate to high binding affinities towards these targets, suggesting its potential as a therapeutic agent in cancer treatment and pain management .
The mechanism through which this compound exerts its biological effects involves:
- Induction of Apoptosis : By activating caspases and influencing the Bcl-2 family proteins, it promotes programmed cell death in cancer cells.
- Inhibition of Pro-inflammatory Cytokines : It may modulate inflammatory responses by affecting NF-kB signaling pathways.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of similar compounds. For instance:
- Antimicrobial Evaluation : Compounds with similar benzothiazole frameworks demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were screened using disc diffusion methods, showing broad-spectrum activity .
- Anticancer Studies : A study focused on benzothiazole derivatives indicated that modifications to the structure could enhance cytotoxicity against various cancer cell lines .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves coupling a sulfonylated isoquinoline derivative with a dioxolo-benzothiazol hydrazide. Critical parameters include:
- Reagent stoichiometry : Use 1.2 equivalents of the benzothiazol hydrazide to ensure complete coupling, as under-stoichiometric ratios lead to unreacted intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of the sulfonyl and hydrazide moieties.
- Catalysis : Employ 4-dimethylaminopyridine (DMAP) to accelerate the nucleophilic substitution at the sulfonyl group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) removes unreacted starting materials and byproducts.
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Use a multi-technique approach:
- 1H/13C NMR : Verify aromatic proton environments (e.g., isoquinoline C-H at δ 7.8–8.2 ppm and benzothiazol protons at δ 6.5–7.3 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+ at m/z 503.1284).
- X-ray crystallography (if single crystals are obtained): Resolve the sulfonyl-hydrazide linkage geometry, as demonstrated for analogous compounds .
Q. What preliminary assays are recommended to assess bioactivity?
Begin with enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) due to the compound’s structural similarity to pharmacologically active isoquinoline derivatives :
- Protocol : Incubate the compound (1–100 µM) with the enzyme and substrate (e.g., acetylthiocholine for AChE).
- Detection : Measure inhibition via colorimetric methods (Ellman’s reagent for thiol detection).
- Controls : Include donepezil (AChE inhibitor) or staurosporine (kinase inhibitor) as positive controls.
Q. How can solubility and stability be evaluated for in vitro studies?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm for aromatic systems).
- Stability : Conduct HPLC analysis over 24–72 hours at 37°C to monitor degradation (e.g., hydrolysis of the hydrazide bond under acidic conditions) .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step?
- Temperature optimization : Increase reaction temperature to 80–90°C to overcome kinetic barriers, but avoid thermal decomposition (monitor via TLC).
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yield by 15–20% .
- Protecting groups : Temporarily protect the benzothiazol amine (e.g., with Boc) to prevent side reactions during sulfonylation .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Design analogs with systematic modifications:
Q. What analytical methods resolve contradictions in bioactivity data across studies?
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays.
- Protein binding assays : Measure compound binding to serum albumin (e.g., via fluorescence quenching) to explain discrepancies between cell-free and cell-based results .
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures no inactive enantiomers skew activity data .
Q. How can computational modeling guide target identification?
- Docking studies : Use AutoDock Vina to screen against targets like AChE (PDB ID: 4EY7). Prioritize poses with sulfonyl-oxygen interactions at the catalytic triad (Ser203, His447) .
- MD simulations : Simulate ligand-protein stability (GROMACS, 100 ns) to validate binding modes and identify key residues (e.g., π-stacking with Trp86) .
Q. What experimental designs assess environmental or metabolic stability?
- Photodegradation : Expose to UV light (254 nm) and monitor by HPLC; benzothiazol moieties are prone to ring-opening under UV .
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
